Cas no 344408-87-3 (Ethyl 4-(bromomethyl)nicotinate)

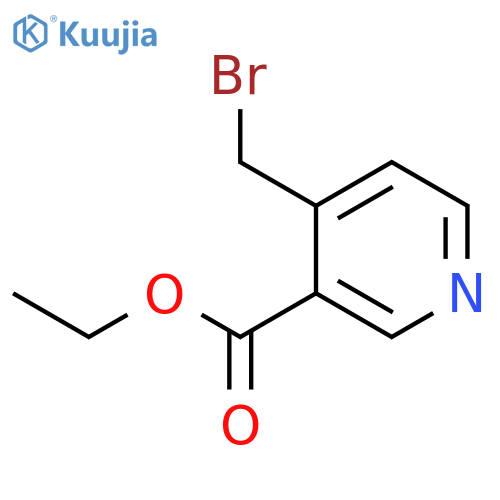

344408-87-3 structure

商品名:Ethyl 4-(bromomethyl)nicotinate

Ethyl 4-(bromomethyl)nicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(bromomethyl)nicotinate

- ethyl 4-(bromomethyl)pyridine-3-carboxylate

- Ethyl4-(bromomethyl)nicotinate

- DTXSID20524475

- 344408-87-3

-

- インチ: InChI=1S/C9H10BrNO2/c1-2-13-9(12)8-6-11-4-3-7(8)5-10/h3-4,6H,2,5H2,1H3

- InChIKey: ILMNTCUCJUOFTG-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CN=CC=C1CBr

計算された属性

- せいみつぶんしりょう: 242.98949g/mol

- どういたいしつりょう: 242.98949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 175

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 39.2Ų

Ethyl 4-(bromomethyl)nicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM125015-1g |

ethyl 4-(bromomethyl)nicotinate |

344408-87-3 | 95% | 1g |

$342 | 2023-02-18 | |

| Alichem | A029206383-1g |

Ethyl 4-(bromomethyl)nicotinate |

344408-87-3 | 95% | 1g |

$545.14 | 2023-09-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733896-1g |

Ethyl 4-(bromomethyl)nicotinate |

344408-87-3 | 98% | 1g |

¥7150.00 | 2024-05-17 | |

| Chemenu | CM125015-1g |

ethyl 4-(bromomethyl)nicotinate |

344408-87-3 | 95% | 1g |

$356 | 2021-08-05 | |

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB12211-5g |

ethyl 4-(bromomethyl)nicotinate |

344408-87-3 | 95% | 5g |

$1558 | 2023-09-07 |

Ethyl 4-(bromomethyl)nicotinate 関連文献

-

Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

344408-87-3 (Ethyl 4-(bromomethyl)nicotinate) 関連製品

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量